1-benzoyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide
Overview
Description
1-benzoyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide is a synthetic organic compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as N-benzyl-4-piperidone.
Substitution Reactions: The benzoyl and phenylbutan-2-yl groups are introduced through substitution reactions.
Coupling Reactions: The final step involves coupling the substituted piperidine with the carboxamide group using reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzoyl and phenylbutan-2-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-benzoyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-acetylcholinesterase agent, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an anti-acetylcholinesterase agent, it inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can enhance cholinergic transmission and improve cognitive function . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine: Known for its anti-acetylcholinesterase activity.
N-(piperidine-4-yl) benzamide: Investigated for its anticancer properties.
Uniqueness
1-benzoyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide stands out due to its unique substitution pattern, which imparts distinct pharmacological properties. Its combination of benzoyl and phenylbutan-2-yl groups enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-benzoyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-18(12-13-19-8-4-2-5-9-19)24-22(26)20-14-16-25(17-15-20)23(27)21-10-6-3-7-11-21/h2-11,18,20H,12-17H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCCALGCQMKEJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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